(4-fluorophenyl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
(4-Fluorophenyl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a 3-fluorophenyl group at position 1, and a (4-fluorophenyl)methyl ester moiety at position 2.
Propriétés
IUPAC Name |
(4-fluorophenyl)methyl 1-(3-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-11-16(17(23)24-10-12-5-7-13(18)8-6-12)20-21-22(11)15-4-2-3-14(19)9-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOTWUYNPDSHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-fluorophenyl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a fluorinated triazole derivative that has garnered attention for its potential biological activities. Triazoles are notable for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities. The incorporation of fluorine into their structure often enhances these properties, making them promising candidates in medicinal chemistry.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown that fluorinated triazoles can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) with IC50 values typically ranging from low micromolar to sub-micromolar concentrations .
Table 1: Summary of Anticancer Activity
The mechanism of action appears to involve the modulation of key proteins involved in cell proliferation and apoptosis. For example, compounds similar to the one discussed have been shown to enhance the activity of caspase-9 in MCF-7 cells, indicating an apoptotic mechanism .
Inhibition of Carbonic Anhydrase
Another significant biological activity of this compound is its inhibitory effect on carbonic anhydrase (CA) enzymes. Specifically, derivatives similar to (4-fluorophenyl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have been reported to exhibit dual inhibition against human CA isoforms IX and XII with a KI value of 0.7 μM . This inhibition is relevant in cancer therapy as CA IX is often overexpressed in tumors.
Table 2: Inhibition Potency Against Carbonic Anhydrase
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their chemical structure. The presence of fluorine atoms has been linked to enhanced lipophilicity and membrane permeability, which are crucial for bioactivity . Specifically, the positioning of fluorine on the phenyl rings significantly affects the potency against various biological targets.
Study on Fluorinated Triazoles
In a study examining a series of fluorinated triazoles, it was found that compounds with a trifluoromethyl group exhibited improved cytotoxicity compared to their non-fluorinated counterparts. This enhancement was attributed to increased hydrophobicity and stability conferred by the fluorine atoms .
Mechanistic Insights
Docking studies suggest that these compounds may interact with critical targets involved in cancer progression and survival pathways. For instance, interactions with proteins such as NF-kB and survivin have been observed, which play pivotal roles in cancer cell survival and proliferation .
Applications De Recherche Scientifique
Anticancer Activity
Fluorinated triazoles, including the compound , have shown promising results as anticancer agents. Several studies highlight their potential:
- Inhibition of Cancer Cell Proliferation : Research has indicated that fluorinated triazoles can significantly inhibit the proliferation of various cancer cell lines. For instance, compounds similar to (4-fluorophenyl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have demonstrated IC50 values as low as 0.25 µM against MCF-7 breast cancer cells .
- Mechanism of Action : Studies suggest that these compounds may exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell growth and survival pathways. For example, triazole derivatives have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Antibacterial and Antifungal Effects : Fluorinated triazoles exhibit significant antibacterial and antifungal properties. They have been tested against various pathogens with promising results, making them potential candidates for developing new antimicrobial therapies .
Enzyme Inhibition
Fluorinated triazoles are emerging as potent inhibitors of specific enzymes:
- α-Glucosidase Inhibition : A study identified a class of 4-fluorophenyl triazoles with notable α-glucosidase inhibitory activity, suggesting their potential use in managing diabetes by delaying carbohydrate absorption .
Case Studies
Several studies illustrate the applications and effectiveness of fluorinated triazoles:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Cheng et al. (2007) | Fluorinated 1,2,3-triazoles | Anticancer | IC50 values as low as 31.6 µM against breast cancer cells |
| Dolzhenko et al. (2008) | New fluorinated analogs | Antiproliferative | Potent against MDA-MB-231 with IC50 = 28 mM |
| Sayeed et al. (2018) | Imidazopyridine-linked triazoles | Cytotoxicity | IC50 values ranged from 0.51–47.94 µM across various cancer cell lines |
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Substituent Impact on Bioactivity: The replacement of chlorine with fluorine in compounds 4 and 5 (Table 1) preserves isostructurality but may modulate bioactivity. For example, fluorinated analogs often exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .
Crystallographic Behavior: Compounds 4 and 5 (Table 1) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogens (Cl vs. F), their crystal packing remains identical, highlighting the role of non-covalent interactions (e.g., C–H···F, π-π stacking) in maintaining structural integrity .
Synthetic Strategies: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is a common approach for triazole synthesis. For instance, compound 6a was synthesized using aryl azides and ethyl benzoylacetate under DBU catalysis . Recrystallization in dimethylformamide (DMF) or ethanol is frequently employed to obtain single crystals for X-ray diffraction, as seen in compounds 4, 5, and 6a .
Key Insights :
- Fluorine substitution may enhance selectivity by optimizing hydrophobic interactions with COX-2’s larger active site .
- Antimicrobial Activity : Ethyl 1-(3-chlorophenyl)-5-methyl-triazole-4-carboxylate (Table 1) shows antimicrobial properties, implying that the target compound’s fluorinated ester could similarly disrupt microbial enzymes or membranes .
- Material Design : Isostructural compounds like 4 and 5 enable systematic studies of halogen effects on intermolecular interactions, aiding in the design of functional materials with predictable packing motifs .
Méthodes De Préparation
One-Pot CuAAC-Esterification
A tandem approach combines CuAAC and esterification in a single pot:
-
Use (4-fluorophenyl)methyl propiolate as the alkyne.
-
Yield : 78% (over two steps).
Solid-Phase Synthesis
Immobilized Cu catalysts on silica gel enable recyclability and reduced metal contamination:
-
Yield : 82% per cycle.
Optimization Strategies
| Parameter | Optimization Insight | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% Cu(I) vs. 5 mol% | +15% |
| Solvent Polarity | DMSO/H₂O vs. t-BuOH/H₂O | +12% |
| Temperature | 75°C vs. 50°C | +20% |
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-fluorophenyl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-step condensation reactions. For this compound, a two-step approach is recommended:
Step 1 : Synthesis of the triazole core via CuAAC using 3-fluoroaniline-derived azides and acetylene precursors.
Step 2 : Esterification with (4-fluorophenyl)methanol under Mitsunobu conditions or using DCC/DMAP coupling.
- Critical Parameters : Temperature (60–80°C for CuAAC), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% CuI). Yield optimization requires monitoring by HPLC or TLC .
- Data Table :
| Step | Reactants | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 3-fluoroaniline, sodium azide, propargyl alcohol | CuI/DMF | 65–75 | ≥95% |
| 2 | Triazole core, (4-fluorophenyl)methanol | DCC/DMAP, THF | 80–85 | ≥98% |
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in fluorinated triazole derivatives?
- Methodological Answer :
- NMR : NMR distinguishes between aromatic fluorine environments (e.g., para vs. meta substitution). For this compound, expect distinct shifts at δ −110 to −115 ppm (4-fluorophenyl) and δ −105 to −110 ppm (3-fluorophenyl) .
- X-ray Crystallography : Resolves dihedral angles between triazole and fluorophenyl rings (e.g., 55–85°), critical for conformational analysis. Hydrogen bonding (C–H···F/N) stabilizes crystal packing .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC in HeLa or MCF-7 cells). Fluorinated triazoles often show enhanced cytotoxicity due to improved membrane permeability .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or CYP450 inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced bioactivity?
- Methodological Answer :
- Systematic Substitution : Replace 3-fluorophenyl with electron-withdrawing (e.g., Cl, CF) or donating groups (e.g., OMe) to modulate electronic effects.
- Triazole Modifications : Introduce bulkier substituents (e.g., tert-butyl) at the 5-methyl position to sterically hinder metabolic degradation.
- Data Analysis : Correlate substituent effects with IC values using multivariate regression .
Q. What strategies mitigate metabolic instability in fluorinated triazole carboxylates during in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the ester to a tert-butyl or PEGylated ester to resist esterase cleavage.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life.
- Metabolite Identification : Use LC-MS/MS to track hydrolysis products (e.g., free carboxylic acid) in plasma .
Q. How do computational methods (e.g., molecular docking) predict target binding modes for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., EGFR kinase, COX-2).
- Docking Workflow :
Prepare ligand (AMBER force field) and receptor (PDB: 1M17 for COX-2).
Simulate binding poses using AutoDock Vina; validate with MD simulations (NAMD/GROMACS).
- Key Interactions : Fluorine atoms participate in halogen bonding with Arg120 (COX-2) or hydrophobic packing with Leu694 (EGFR) .
Q. How can contradictory data in biological assays (e.g., variable IC across cell lines) be systematically addressed?
- Methodological Answer :
- Controlled Variables : Standardize cell passage number, serum concentration, and incubation time.
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity (e.g., EGFR in HeLa vs. MCF-7).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for triazole carboxylates?
- Methodological Answer :
- Root Cause Analysis :
- Impurity Sources : Unreacted azides (detectable via IR at 2100 cm).
- Side Reactions : N-methylation during esterification (characterized by NMR at δ 3.2–3.5 ppm).
- Mitigation : Optimize reaction stoichiometry (1:1.2 azide:alkyne) and use scavengers (e.g., polymer-bound thiourea) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
